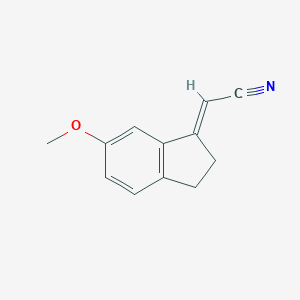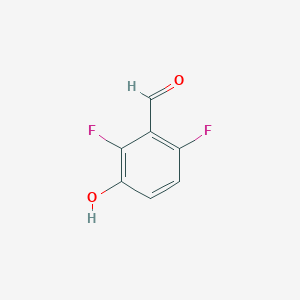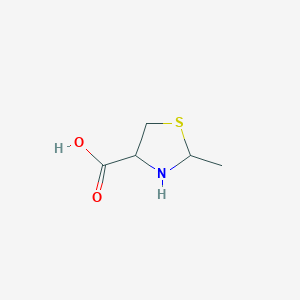
2-メチルチアゾリジン-4-カルボン酸
概要
説明
2-Methylthiazolidine-4-carboxylic acid, also known as 2-Methylthiazolidine-4-carboxylic acid, is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylthiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylthiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アセトアルデヒド暴露マーカー
MTCAは、非常に求電子性の高い物質であるアセトアルデヒドが、システインとの非酵素的縮合反応とそれに続く環形成を経て生成されます . この反応生成物は加水分解的に不安定であり、N-アセチル化によって安定化できます . したがって、MTCAはアセトアルデヒド暴露のマーカーとして使用できる可能性があります .
分析化学
分析化学では、MTCAは分析目的で使用できます。 MTCAのN-アセチル化は、安定化と逆相クロマトグラフィーとエレクトロスプレーイオン化タンデム質量分析を組み合わせた定量化を可能にするために必要です .
毒性学
MTCAの形成は、毒性学的な観点から興味深いものです。 アセトアルデヒドの生体発生的求核剤に対する高い反応性は、毒性を引き起こします . MTCAの形成は、アセトアルデヒドのスカベンジングの中間体と見なすことができます .
発がん性研究
アセトアルデヒドの生体発生的求核性化合物に対する高い反応性は、発がん性を引き起こします . MTCAの形成は、発がん性に関連する研究で使用できます .
アルコール代謝研究
作用機序
Target of Action
The primary target of 2-Methylthiazolidine-4-carboxylic acid (MTCA) is acetaldehyde , a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism . Acetaldehyde’s high reactivity towards biogenic nucleophiles has toxicity as a consequence .
Mode of Action
MTCA is formed when acetaldehyde readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine . This reaction product is hydrolytically unstable and can be stabilized by N-acetylation .
Biochemical Pathways
MTCA is involved in the metabolic pathway of ethanol. The prime metabolic pathway of ethanol is its oxidation by alcohol dehydrogenase. Minor oxidative pathways proceed via catalase and the cytochrome P450 system, including the microsomal ethanol-oxidizing system . These pathways have the intermediate formation of acetaldehyde in common .
Result of Action
The formation of MTCA is an intermediary acetaldehyde scavenging process . This process is interesting from a toxicological point of view as it helps to reduce the toxicity caused by acetaldehyde .
Action Environment
The occurrence of MTCA in human blood is associated with ethanol consumption . In post mortem blood samples with negative blood alcohol concentration (BAC), mostly low basal levels of MTCA were observed.
生化学分析
Biochemical Properties
2-Methylthiazolidine-4-carboxylic acid is known to interact with various biomolecules. It is formed through a non-enzymatic condensation reaction and consecutive ring formation with cysteine . This interaction with cysteine, an amino acid, suggests that 2-Methylthiazolidine-4-carboxylic acid may play a role in protein structure or function.
Cellular Effects
It is known that the compound is present in human blood as a consequence of ethanol consumption . This suggests that it may have some impact on cellular metabolism, particularly in the context of alcohol metabolism.
Molecular Mechanism
The molecular mechanism of 2-Methylthiazolidine-4-carboxylic acid involves its formation through a reaction with acetaldehyde, a strongly electrophilic compound that is produced as a first intermediate in oxidative ethanol metabolism . This reaction is non-enzymatic and results in the formation of a ring structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the concentration of 2-Methylthiazolidine-4-carboxylic acid in blood has been observed to increase after ethanol intake, with a peak concentration observed 4 hours after intake . The compound was still detectable in the blood 13 hours after intake .
Metabolic Pathways
2-Methylthiazolidine-4-carboxylic acid is involved in the metabolic pathway of ethanol, as it is a product of the reaction between acetaldehyde, an intermediate in ethanol metabolism, and cysteine .
特性
IUPAC Name |
2-methyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTPNEYXMGZOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914841 | |
| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-32-6 | |
| Record name | 2-Methylthiazolidine-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-thiazolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10914841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Methylthiazolidine-4-carboxylic acid and how is it formed?
A: 2-Methylthiazolidine-4-carboxylic acid (MTCA) is a thioproline formed through the reaction of L-cysteine with acetaldehyde. [, , ] This reaction is of interest because it can occur in vivo, potentially representing a detoxification pathway for acetaldehyde. [, , ]
Q2: Why is the formation of MTCA in the human body significant?
A: MTCA has been identified in human blood and urine, particularly after ethanol consumption. [, , ] This is because ethanol is metabolized to acetaldehyde in the liver. [, ] Elevated acetaldehyde levels are linked to various health issues, including some cancers. [, , ]
Q3: Can MTCA formation be influenced by factors other than alcohol consumption?
A: Yes, studies have shown that cigarette smoking also significantly increases the urinary excretion of MTCA. [] Dietary factors, like the consumption of preserved meats and fish, can also influence MTCA levels. []
Q4: Does L-cysteine play a role beyond being a precursor to MTCA?
A: L-cysteine may also act as an inhibitor of endogenous N-nitrosation. [] It can react with nitrosating species, potentially reducing the formation of carcinogenic N-nitroso compounds. []
Q5: What is the significance of N-nitroso compounds in this context?
A: N-nitroso compounds, including those derived from thioprolines like MTCA (e.g., NMTCA), have been investigated as potential risk factors for gastric cancer. [, ] Research suggests that measuring urinary levels of these compounds might serve as a marker for endogenous nitrosation and exposure to precursors like aldehydes. []
Q6: Are there any known protective effects of MTCA or its precursors?
A: While research is ongoing, some studies suggest that L-cysteine prodrugs, including MTCA, may offer protection against acute liver failure induced by paracetamol in mice. [] This protective effect is thought to stem from their ability to suppress the elevation of liver enzyme levels and improve liver function. []
Q7: Has MTCA been explored for potential therapeutic applications?
A: L-cysteine, the precursor to MTCA, has been incorporated into chewing gum formulations designed to bind acetaldehyde in saliva during smoking. [] The aim is to reduce the levels of acetaldehyde, a known carcinogen, that come into contact with oral tissues. []
Q8: Are there any studies looking at geographical differences in MTCA levels?
A: Interestingly, a study in Japan found that individuals living in a high-risk area for stomach cancer had significantly higher urinary NTCA (another thioproline) levels compared to those in a low-risk area. [] This suggests a potential link between environmental factors, dietary habits, and the formation of these compounds. []
Q9: What methods are used to study MTCA and related compounds?
A: Researchers use techniques like gas chromatography-thermal energy analysis and liquid chromatography-tandem mass spectrometry to measure the levels of MTCA, NMTCA, and other N-nitrosamino acids in urine samples. [, ] These methods allow for accurate quantification of these compounds and provide insights into their formation and potential biological significance. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
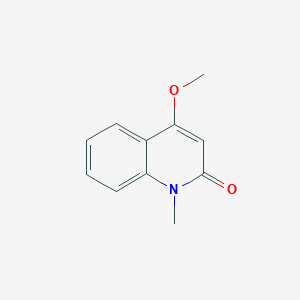
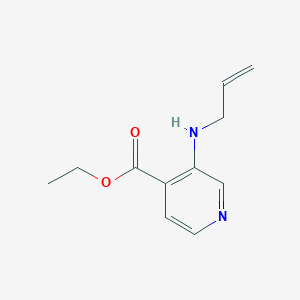
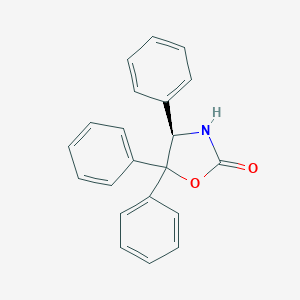

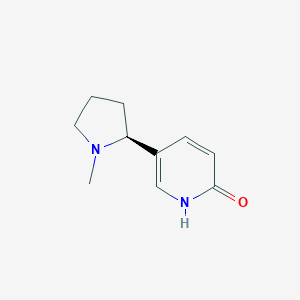
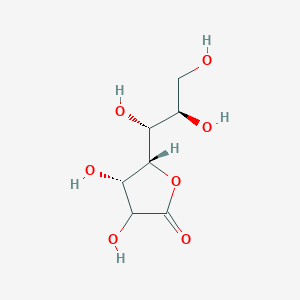
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
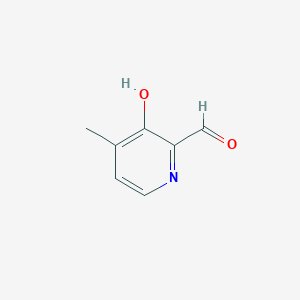
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)

![[(3,4-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B130993.png)
